Penicillin X sodium

Antimicrobial susceptibility MIC determination β-lactam antibiotic

Pharmacopoeial compliance for benzylpenicillin impurity control requires precise reference standards. Penicillin X sodium (p-hydroxybenzylpenicillin sodium) is mandated as Benzylpenicillin EP Impurity C for ANDA/DMF submissions. - ISO 17034-certified reference standard; specified impurity in pharmacopoeial monographs - Distinct chromatographic retention from Penicillin G; validated for stability-indicating HPLC methods - 30-40% higher in vitro potency vs. specific streptococci; benchmark for novel β-lactam comparator studies

Molecular Formula C16H17N2NaO5S
Molecular Weight 372.4 g/mol
Cat. No. B12071084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenicillin X sodium
Molecular FormulaC16H17N2NaO5S
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=C(C=C3)[O-])C(=O)O)C.[Na+]
InChIInChI=1S/C16H18N2O5S.Na/c1-16(2)12(15(22)23)18-13(21)11(14(18)24-16)17-10(20)7-8-3-5-9(19)6-4-8;/h3-6,11-12,14,19H,7H2,1-2H3,(H,17,20)(H,22,23);/q;+1/p-1
InChIKeyVLUNNMCSPBQUDX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Penicillin X Sodium – Core Properties and Reference Standard


Penicillin X sodium (Penicillin III sodium, p-hydroxybenzylpenicillin sodium; CAS 5985-13-7) is a naturally occurring β-lactam antibiotic produced by Penicillium notatum and P. chrysogenum strains . It is distinguished from the more common Penicillin G by the presence of a para-hydroxyl group on its benzyl side chain [1]. This compound is primarily employed as an analytical reference standard in pharmaceutical quality control, where it is certified under ISO 17034 guidelines for impurity profiling, method validation, and stability studies [2].

Certified EP Impurity C reference standard for benzylpenicillin impurity profiling workflows
ISO 17034 accredited reference material with comprehensive Certificate of Analysis
Supports pharmacopoeial method validation and stability-indicating assay development

Why Penicillin X Cannot Be Substituted by Penicillin G or Ampicillin


While all penicillins share a common β-lactam-thiazolidine core, substitution between Penicillin X and its structural analogs is not scientifically valid. Penicillin X exhibits a distinct in vitro antimicrobial potency profile, with a 30–40% higher activity against specific streptococci and a 3- to 5-fold greater in vivo efficacy in murine infection models compared to Penicillin G [1]. Its pharmacokinetic behavior also diverges, with a significantly longer duration of therapeutic blood levels (4–4.5 hours) than Penicillin G (2–2.5 hours) [2]. Most critically, for analytical laboratories, Penicillin X is a specified impurity in pharmacopoeial monographs for Benzylpenicillin; therefore, procurement of the precise reference standard is mandatory for regulatory-compliant impurity profiling and method validation [3].

Attribute
Penicillin X (EP Impurity C)
Penicillin G (General Reagent)
Pharmacopoeial Identity
Specified EP Impurity C; ISO 17034 certified reference standard
Not certified as impurity reference; may not meet monograph requirements
Antimicrobial Spectrum Context
Reported distinct rank-order profile vs. gonococcal and anthracis isolates
Different spectrum profile; may not serve as equivalent comparator
PK Duration Context
Reported extended blood-level duration (class-level evidence)
Shorter duration profile; may shift PK/PD model interpretation

Penicillin X Sodium – Comparative Evidence


In Vitro Activity Against N. gonorrhoeae and B. anthracis

In a head-to-head comparison of six penicillins against 117 strains of Neisseria gonorrhoeae, Penicillin X demonstrated superior activity to Penicillin G, ampicillin, and amoxicillin. The rank order of potency was BL-P1654 > Penicillin X > Penicillin G > ampicillin > amoxicillin = carbenicillin [1]. Additionally, against Bacillus anthracis in vitro, Penicillin X exhibited a relative activity index of 160, significantly exceeding that of Penicillin G (100) and Penicillin K (29) [2].

In Vitro Rank
Head-to-head
Rank 2 of 6 penicillins tested
Supports antimicrobial screening context
Reported MIC rank order vs. N. gonorrhoeae; agar plate dilution method
Antimicrobial susceptibility MIC determination β-lactam antibiotic

In Vivo Efficacy in Murine Infection Models

In a 1946 comparative study, Penicillin X was found to be 3 to 5 times more efficacious than Penicillin G in protecting mice against 10,000 lethal doses of pneumococcus type I [1]. Furthermore, in a murine anthrax model, the relative protective effectiveness of Penicillin X was 107, compared to Penicillin G at 100 and Penicillin K at 40 [2].

In Vivo Protection
Head-to-head
3- to 5-fold vs. Penicillin G
Supports in vivo model-response context
Murine pneumococcal protection model; 10,000 LD50 challenge
In vivo efficacy Animal model Infection prophylaxis

Pharmacokinetic Blood Level Duration

A direct comparative study in human subjects demonstrated that following intramuscular injection of 25,000 units of pure crystalline penicillins, the duration of blood levels ≥0.03 U/mL was 4–4.5 hours for Penicillin X, compared to only 2–2.5 hours for Penicillin G and 0.5–0.75 hours for Penicillin K [1].

Blood Level Duration
Head-to-head
4–4.5 h vs. 2–2.5 h (Pen G)
Supports PK exposure-model interpretation
Human subjects; IM administration; bioassay vs. S. aureus 209P
Pharmacokinetics Drug metabolism Half-life

Chemical Stability Under Acidic Conditions

In a comparative study of the stability of crystalline penicillins in aqueous solution at pH 2 and 24°C, the half-life (time to inactivate 50% of 100 Oxford units/mL) was 18.5 minutes for Penicillin G, 11 minutes for Penicillin X, 11 minutes for Penicillin F, and 7 minutes for Penicillin K [1].

Acid Stability
Head-to-head
11 min vs. 18.5 min (Pen G) at pH 2
Supports stability-indicating method context
Aqueous solution, pH 2, 24°C; half-life comparison
Chemical stability Forced degradation pH stability

Certified as Benzylpenicillin EP Impurity C

Penicillin X sodium is officially designated as Benzylpenicillin EP Impurity C in the European Pharmacopoeia [1]. It is manufactured and certified under ISO 17034 guidelines for use as an analytical reference standard. The material is supplied with a comprehensive Certificate of Analysis including HPLC purity (>95%), structural confirmation by NMR and MS, and stability data to support regulatory submissions such as ANDA and DMF filings [2].

EP Identity
Class-level
EP Impurity C; >95% HPLC
Supports pharmacopoeial impurity profiling
ISO 17034 certified; CoA with NMR and MS confirmation
Pharmaceutical impurity Reference standard Method validation

Penicillin X Sodium – Application Scenarios


Impurity Profiling for ANDA/DMF Submissions

Penicillin X sodium is utilized as a certified reference standard (Benzylpenicillin EP Impurity C) for the identification, quantification, and control of related substances in benzylpenicillin active pharmaceutical ingredients (APIs) and finished dosage forms. Its use is mandated by pharmacopoeial monographs and is essential for generating regulatory-compliant data in Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) [1].

Susceptibility Testing Against N. gonorrhoeae and B. anthracis

In microbiology research laboratories, Penicillin X sodium serves as a comparator compound in studies evaluating the activity of novel β-lactam antibiotics against N. gonorrhoeae and B. anthracis. Its established rank order of potency (Penicillin X > Penicillin G > ampicillin) provides a valuable benchmark for assessing the relative efficacy of new chemical entities [2][3].

In Vivo Murine Infection Models

Penicillin X sodium is employed in preclinical pharmacology studies using mouse protection models (e.g., pneumococcal or anthrax challenge) to investigate the relationship between chemical structure (para-hydroxylation) and therapeutic index. Its 3- to 5-fold superior in vivo efficacy and extended blood level duration (4–4.5 hours) relative to Penicillin G make it a useful tool compound for probing pharmacokinetic/pharmacodynamic (PK/PD) relationships [4][5].

Forced Degradation and Stability-Indicating Methods

Penicillin X sodium is used as a target analyte in forced degradation (stress testing) experiments to develop stability-indicating HPLC methods. Its known acid lability (half-life of 11 minutes at pH 2) and distinct chromatographic retention relative to Penicillin G facilitate the validation of methods capable of resolving the parent drug from its degradation products and process impurities [6].

Application
Selection Property
Validation Focus
Pharmacopoeial impurity profiling
Certified EP Impurity C identity
HPLC purity and retention specificity
Antimicrobial susceptibility screening
Reported MIC rank-order profile
Strain-panel MIC endpoint review
In vivo infection model studies
Reported in vivo protection context
PK/PD model-response interpretation
Stability-indicating method development
Reported acid lability profile
Forced degradation method specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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